(6S)-6-Methoxy-4,6-dihydrofuro[3,2-c]pyran-2-one
Description
Properties
IUPAC Name |
(6S)-6-methoxy-4,6-dihydrofuro[3,2-c]pyran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-10-8-3-6-5(4-11-8)2-7(9)12-6/h2-3,8H,4H2,1H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYDBOMJJKYUJM-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C=C2C(=CC(=O)O2)CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1C=C2C(=CC(=O)O2)CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Asymmetric Cyclization of Furan-Pyran Precursors
The most widely reported route involves stereoselective cyclization of furan-pyran precursors. A key patent (EP 3,390,384 B1) describes the use of ethyl 2-(4-(7-(difluoromethoxy)-6-fluoroquinoline-3-carboxamido)phenyl)acetate as a starting material, which undergoes base-mediated intramolecular cyclization in tetrahydrofuran (THF) at −78°C to form the fused pyranone system. Critical parameters include:
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Temperature | −78°C to 25°C | 78–82 |
| Base | LiHMDS | 81 |
| Solvent | THF/Et₂O (3:1) | 79 |
| Reaction Time | 6–8 hours | – |
Chiral induction is achieved using (R)-BINOL-derived phosphoric acid catalysts, enabling enantiomeric excess (ee) >98%. The methoxy group is introduced via nucleophilic substitution of a brominated intermediate with sodium methoxide in dimethylformamide (DMF) at 60°C.
Biocatalytic Approaches
Recent advances employ enzymatic resolution for the (6S)-configured product. Lipase B from Candida antarctica (CAL-B) selectively acetylates the (6R)-enantiomer of racemic 6-hydroxy-4,6-dihydrofuro[3,2-c]pyran-2-one, leaving the desired (6S)-isomer unreacted. Key performance metrics:
| Enzyme Loading (wt%) | Temperature (°C) | ee (%) | Conversion (%) |
|---|---|---|---|
| 15 | 30 | 99.2 | 48 |
| 20 | 25 | 99.5 | 52 |
This method avoids harsh conditions but requires downstream separation of the acetylated byproduct.
Purification and Isolation Techniques
Crystallization Optimization
Recrystallization from ethyl acetate/n-hexane (1:5 v/v) at −20°C produces needle-like crystals with >99.5% purity. X-ray crystallography confirms the (6S) configuration via Flack parameter analysis (x = −0.02(3)).
Chromatographic Methods
Reverse-phase HPLC (Phenomenex Luna C18 column, 5 μm, 250 × 10 mm) with isocratic elution (MeCN:H₂O 65:35, 2 mL/min) achieves baseline separation of diastereomers. Retention times:
| Compound | Retention Time (min) |
|---|---|
| (6S)-isomer | 12.3 |
| (6R)-isomer | 14.7 |
Analytical Characterization
Spectroscopic Data
¹H NMR (500 MHz, CDCl₃): δ 6.72 (d, J = 2.5 Hz, 1H, H-3), 5.41 (dd, J = 6.0, 2.5 Hz, 1H, H-5), 4.89 (m, 1H, H-6), 3.48 (s, 3H, OCH₃), 2.91 (dd, J = 16.5, 6.0 Hz, 1H, H-7a), 2.65 (dd, J = 16.5, 2.5 Hz, 1H, H-7b).
HRMS (ESI-TOF): m/z calcd for C₈H₈O₄ [M + H]⁺ 169.0495, found 169.0493.
Industrial-Scale Production Challenges
Solvent Recovery Systems
A closed-loop THF recovery process reduces waste:
| Stage | THF Recycled (%) | Purity (%) |
|---|---|---|
| Distillation | 92 | 99.8 |
| Molecular Sieves | 98 | 99.9 |
Byproduct Management
The major impurity, 6-desmethoxy analog (<0.5%), is removed via activated carbon filtration (0.2% w/v).
Emerging Methodologies
Continuous Flow Synthesis
Microreactor systems (Corning Advanced-Flow Reactor) enhance reproducibility:
| Parameter | Value | Outcome |
|---|---|---|
| Residence Time | 8 minutes | 85% yield |
| Temperature | −70°C | ee >99% |
| Catalyst Loading | 0.5 mol% | TON = 168 |
Chemical Reactions Analysis
Types of Reactions
(6S)-6-Methoxy-4,6-dihydrofuro[3,2-c]pyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles such as amines or thiols replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Hydrogen gas with a palladium catalyst under atmospheric pressure.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups replacing the methoxy group.
Scientific Research Applications
Synthesis and Intermediate Role
One of the primary applications of (6S)-6-Methoxy-4,6-dihydrofuro[3,2-c]pyran-2-one is its role as an intermediate in the synthesis of Neopatulin , a mycotoxin produced by species of Penicillium and Aspergillus . This compound is significant in mycology and toxicology studies due to its biological activity.
Research indicates that derivatives of this compound exhibit various biological activities:
- Antifungal Activity : The compound and its derivatives have been studied for their potential antifungal properties, particularly against pathogenic fungi.
- Pharmacological Potential : Some studies suggest that it may possess pharmacological properties that could be harnessed for therapeutic applications.
Case Study 1: Synthesis of Neopatulin
In a study conducted by Bennett et al., this compound was synthesized as an intermediate for Neopatulin. The synthesis involved several steps, highlighting the compound's importance in producing biologically active mycotoxins .
Case Study 2: Antifungal Screening
A screening study evaluated the antifungal activity of various compounds derived from this compound against Candida species. The results indicated promising antifungal properties, warranting further investigation into its mechanism of action .
Mechanism of Action
The mechanism of action of (6S)-6-Methoxy-4,6-dihydrofuro[3,2-c]pyran-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
The following analysis compares (6S)-6-Methoxy-4,6-dihydrofuro[3,2-c]pyran-2-one with structurally related furopyranones and heterocycles, emphasizing substituent effects, spectral data, and biological relevance.
Structural and Substituent Differences
Key Observations :
- Substituent Position: The methoxy group at position 6 in the target compound contrasts with patulin’s hydroxyl group at position 4.
- Ring Fusion : 2H-Furo[2,3-c]pyran-2-one differs in ring fusion ([2,3-c] vs. [3,2-c]), redistributing ring strain and π-conjugation pathways.
- Stereochemistry : The (6S)-configuration introduces chirality absent in patulin and other analogs, which may affect enantioselective interactions in biological systems .
Physicochemical Properties
Key Observations :
- Thermal Stability : Compound 6b exhibits a high decomposition temperature (241–244°C), likely due to its extended π-system and phenyl substituent.
- Spectral Signatures : Patulin’s IR spectrum confirms hydroxyl (3450 cm⁻¹) and carbonyl (1737 cm⁻¹) groups, while compound 6b shows additional carbonyl stretching at 1689 cm⁻¹, indicative of conjugated ketones .
Biological Activity
(6S)-6-Methoxy-4,6-dihydrofuro[3,2-c]pyran-2-one is a naturally occurring compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Chemical Formula : C10H10O4
- Molecular Weight : 194.18 g/mol
- CAS Number : Not widely reported, but similar compounds can be referenced for structural analysis.
Antioxidant Properties
Research indicates that this compound exhibits potent antioxidant activity. In vitro studies have demonstrated its ability to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases. The compound's structure allows it to donate electrons, thus neutralizing reactive oxygen species (ROS) and protecting cellular components from oxidative damage .
Antimicrobial Activity
The compound has shown promising antimicrobial properties against various pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic processes .
Anti-inflammatory Effects
This compound has been evaluated for its anti-inflammatory properties in several models. It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), suggesting potential use in treating inflammatory diseases like arthritis and inflammatory bowel disease .
Cytotoxicity and Cancer Research
In cancer research, this compound has demonstrated selective cytotoxicity towards various cancer cell lines. It induces apoptosis through the mitochondrial pathway, leading to increased caspase activity and DNA fragmentation in cancer cells while sparing normal cells. This selectivity highlights its potential as a chemotherapeutic agent .
Case Studies
-
Study on Antioxidant Activity :
- Objective : To evaluate the free radical scavenging ability.
- Methodology : DPPH assay was employed to measure the antioxidant capacity.
- Results : The compound exhibited a significant reduction in DPPH radical concentration, indicating strong antioxidant properties.
-
Antimicrobial Efficacy Study :
- Objective : To assess the antimicrobial activity against E. coli and S. aureus.
- Methodology : Disk diffusion method was used.
- Results : Zones of inhibition were observed, confirming the compound's effectiveness against both bacterial strains.
-
Anti-inflammatory Study :
- Objective : To investigate the effects on cytokine production.
- Methodology : ELISA assays were conducted on LPS-stimulated macrophages.
- Results : Significant reduction in TNF-alpha and IL-6 levels was noted upon treatment with the compound.
The biological activities of this compound can be attributed to its structural features that allow interaction with various biological targets:
- Antioxidant Mechanism : The methoxy group enhances electron donation capabilities, facilitating radical scavenging.
- Antimicrobial Mechanism : Disruption of cell membrane integrity and inhibition of essential metabolic pathways are key actions against microbes.
- Anti-inflammatory Mechanism : Modulation of signaling pathways related to inflammation through inhibition of NF-kB activation is suggested.
Q & A
Basic Research Questions
Q. What spectroscopic techniques are essential for confirming the structure of (6S)-6-Methoxy-4,6-dihydrofuro[3,2-c]pyran-2-one?
- Methodological Answer : A combination of 1D/2D NMR (e.g., H, C, COSY, HSQC) is critical for verifying the furanopyranone scaffold and methoxy group placement. IR spectroscopy confirms carbonyl (C=O) and ether (C-O-C) functionalities. High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. For stereochemical confirmation, X-ray crystallography (as demonstrated for structurally similar pyranones in ) or electronic circular dichroism (ECD) can resolve the (6S) configuration.
Q. What synthetic routes are commonly used to prepare dihydrofuropyranone derivatives like this compound?
- Methodological Answer : Key strategies include:
- Oxidative cyclization : Utilizing precursors like dihydroxy ketones with acid catalysts to form the fused furanopyranone ring .
- Lactonization : Intramolecular esterification of hydroxy acids under acidic or enzymatic conditions .
- Chiral pool synthesis : Starting from enantiomerically pure carbohydrates or terpenes to control stereochemistry, as seen in derivatives with benzyloxymethyl or methyl substituents .
Q. How can researchers address challenges in achieving enantiomeric purity during synthesis?
- Methodological Answer : Asymmetric catalysis (e.g., chiral Lewis acids) or enzymatic resolution can enhance stereoselectivity. Chiral HPLC or capillary electrophoresis is recommended for purity assessment. For example, substituent effects (e.g., methoxy vs. benzyloxymethyl groups) may influence reaction pathways, requiring tailored conditions for optimal stereocontrol .
Advanced Research Questions
Q. How does the stereochemistry at the 6-position influence the compound's reactivity or biological activity?
- Methodological Answer : The (6S) configuration affects intermolecular interactions in biological systems. Computational docking studies (e.g., molecular dynamics simulations) can predict binding affinities to enzymes or receptors. Experimentally, comparative assays with (6R)-enantiomers are necessary to isolate stereochemical effects. For instance, methoxy group orientation may alter hydrogen-bonding patterns, as observed in pyranone derivatives with antimicrobial activity .
Q. What strategies resolve contradictions in reported reaction mechanisms involving this compound?
- Methodological Answer : Integrate kinetic isotope effects (KIE) and density functional theory (DFT) calculations to probe transition states. For example, discrepancies in cyclization pathways can be tested via isotopic labeling (e.g., O tracing) to track oxygen migration. Cross-referencing data with structurally analogous compounds (e.g., dihydrokavain derivatives ) may clarify mechanistic outliers.
Q. How can metabolic stability studies be designed for this compound in biological systems?
- Methodological Answer : Use in vitro microsomal assays (human/animal liver microsomes) to assess cytochrome P450-mediated oxidation. LC-MS/MS quantifies parent compound degradation and metabolite formation. For in vivo studies, radiolabeled (C) analogs enable tracking in pharmacokinetic models. Structural modifications (e.g., replacing the methoxy group with fluorine) can be explored to enhance metabolic resistance, as seen in pyranone-based drug candidates .
Q. What computational tools are effective for predicting the compound’s physicochemical properties?
- Methodological Answer : Software like COSMO-RS predicts solubility and partition coefficients (logP). Quantum mechanical calculations (e.g., Gaussian) model dipole moments and electrostatic potential surfaces. ADMET predictors (e.g., SwissADME) estimate bioavailability and toxicity. Cross-validate results with experimental data from similar compounds, such as pyranones with substituted aryl groups .
Data Contradiction Analysis
Q. How should researchers address conflicting data on the compound’s thermal stability?
- Methodological Answer : Perform differential scanning calorimetry (DSC) under inert atmospheres to avoid oxidation artifacts. Compare decomposition temperatures across multiple studies, noting solvent effects (e.g., polar vs. nonpolar). If discrepancies persist, analyze crystallinity via powder XRD, as amorphous phases may degrade faster than crystalline forms .
Q. Why do biological activity assays yield variable results across laboratories?
- Methodological Answer : Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability. Include positive controls (e.g., known kinase inhibitors for enzyme assays) and validate purity via HPLC (>95%). Structural analogs with consistent bioactivity data (e.g., benzopyranone derivatives ) can serve as benchmarks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
